The synthesis of ABT-510 acetate involves the modification of the type 1 repeat peptide from thrombospondin-1. The specific synthetic pathway typically includes solid-phase peptide synthesis techniques, allowing for precise control over the peptide sequence and structure.
The molecular formula of ABT-510 acetate is with a molecular weight of 1054.28 g/mol. The synthesis process may include multiple steps such as coupling reactions, protection/deprotection strategies for amino acids, and final acetylation to yield the acetate form .
ABT-510 acetate features a complex peptide structure that mimics thrombospondin-1. The structural details include various amino acids arranged to facilitate interaction with angiogenic pathways.
The compound's structure can be represented as follows:
This structure is crucial for its biological activity and interaction with target receptors involved in angiogenesis .
ABT-510 acetate primarily acts through its interaction with specific receptors on endothelial cells and tumor cells, inhibiting pathways that lead to angiogenesis. Key reactions include:
The efficacy of ABT-510 acetate has been evaluated through various assays that measure cell viability, apoptosis induction, and angiogenesis inhibition in vitro and in vivo models .
ABT-510 acetate operates primarily by mimicking the action of thrombospondin-1, engaging with receptors such as CD36 on endothelial cells. This interaction triggers a cascade leading to:
Studies have demonstrated that ABT-510 acetate significantly reduces tumor size and ascites volume in mouse models of ovarian cancer when administered at effective doses (e.g., 100 mg/kg) over extended periods .
ABT-510 acetate is a white to off-white powder that is soluble in water at concentrations up to 90 mg/mL. It should be stored at -20°C for long-term stability and kept away from moisture .
The compound exhibits stability under typical laboratory conditions but requires careful handling due to its biological activity. Its solubility profile makes it suitable for various formulations used in experimental therapies .
ABT-510 acetate has several scientific uses:
ABT-510 acetate (CAS 442526-87-6) is a water-soluble, modified 9-amino acid peptide (Ac-Sar-Gly-Val-D-allo-Ile-Thr-Nva-Ile-Arg-Pro-NHEt) designed to mimic the anti-angiogenic activity of the endogenous protein thrombospondin-1 (TSP-1) [3] [8]. As a pharmacologically optimized derivative of the second type-1 repeat (TSR) domain of TSP-1, ABT-510 retains the GVITRIR sequence critical for angiogenesis inhibition while exhibiting enhanced stability and bioavailability compared to native TSP-1 fragments [4]. This peptide binds to endothelial cell receptors CD36 and CD47 with high affinity, triggering apoptosis and inhibiting vascular endothelial growth factor (VEGF)-mediated signaling pathways [2] [8]. Preclinical studies confirm its ability to suppress multiple pro-angiogenic factors, including VEGF, basic fibroblast growth factor (bFGF), hepatocyte growth factor (HGF), and interleukin-8 (IL-8), positioning it as a multi-targeted anti-angiogenic agent [3] [8].
Table 1: Molecular Profile of ABT-510 Acetate
Property | Specification |
---|---|
Chemical Formula | C₄₈H₈₇N₁₃O₁₃ (Free base) |
Molecular Weight | 1054.28 g/mol |
CAS Number | 442526-87-6 |
Peptide Sequence | Ac-{Sar}-GV-{D-alloIle}-T-{Nva}-IR-{Pro-NHEt} |
Primary Targets | CD36, CD47, β1 integrins |
Solubility | Highly soluble in water/saline |
The development of ABT-510 originated from the discovery of TSP-1 as the first endogenous angiogenesis inhibitor in 1990 [2]. Researchers identified that the TSR domain of TSP-1 contained cryptic anti-angiogenic sequences, leading to synthetic peptide analogs. ABT-510 emerged as a lead compound due to its resistance to proteolysis and potent activity in in vivo models. Preclinical studies demonstrated its efficacy in reducing tumor neovascularization across diverse cancers, including glioblastoma and ovarian carcinoma [4] [7]. By the early 2000s, ABT-510 entered Phase I/II clinical trials, notably for glioblastoma, where it showed tolerability at doses up to 200 mg/day without dose-limiting toxicities when combined with temozolomide and radiotherapy [1]. This development marked a strategic shift from targeting single pro-angiogenic factors (e.g., VEGF antibodies) toward reconstituting endogenous inhibitors to restore angiogenic balance [5] [6].
TSP-1 serves as a master regulator of the "angiogenic switch," determining whether tissues initiate or inhibit neovascularization [5]. Its expression is transcriptionally controlled by tumor suppressor genes (e.g., p53) and repressed by oncogenes (e.g., MYC, RAS) [5]. Mechanistically, TSP-1:
Table 2: Key Mechanisms of TSP-1 and ABT-510 in Angiogenesis Regulation
Target | Biological Effect | ABT-510 Mimicry |
---|---|---|
CD36 | Caspase-8 activation → Endothelial apoptosis | Full retention |
CD47 | NO/cGMP pathway suppression | Full retention |
β1 Integrins | VEGFR2 phosphorylation inhibition | Partial |
VEGF | Sequestration and LRP1-mediated clearance | Indirect |
MMP-9 | Inhibition of activation | Indirect |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7